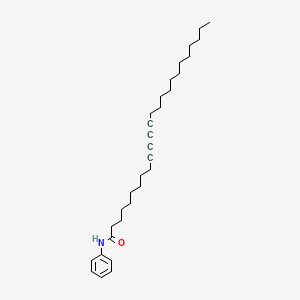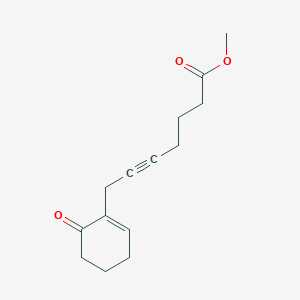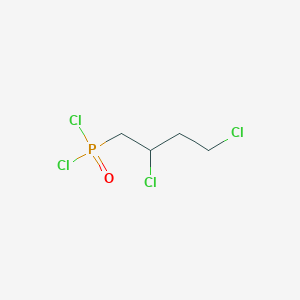
(2,4-Dichlorobutyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorobutyl)phosphonic dichloride is an organophosphorus compound that contains a phosphonic dichloride group attached to a 2,4-dichlorobutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobutyl)phosphonic dichloride typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating agents. One common method is the reaction of phosphonic acid with thionyl chloride or phosphorus trichloride under controlled conditions to produce the desired dichloride compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phosphonic acid derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorobutyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphonic esters or amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of catalysts.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Phosphonic esters, amides, or thioesters.
Hydrolysis: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dichlorobutyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorobutyl)phosphonic dichloride involves its interaction with nucleophilic sites in target molecules. The compound’s phosphonic dichloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, such as enzyme inhibition and chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic dichloride: Another organophosphorus compound with similar reactivity but different structural features.
Methylenebis(phosphonic dichloride): Contains two phosphonic dichloride groups and is used in similar applications.
Uniqueness
(2,4-Dichlorobutyl)phosphonic dichloride is unique due to its specific 2,4-dichlorobutyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic dichlorides. This uniqueness makes it valuable in specialized applications where specific reactivity and molecular interactions are required .
Propiedades
Número CAS |
139300-92-8 |
|---|---|
Fórmula molecular |
C4H7Cl4OP |
Peso molecular |
243.9 g/mol |
Nombre IUPAC |
2,4-dichloro-1-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H7Cl4OP/c5-2-1-4(6)3-10(7,8)9/h4H,1-3H2 |
Clave InChI |
QGGPXVQXVAVSLK-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(CP(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


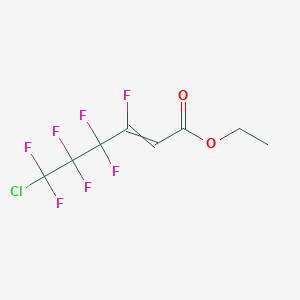
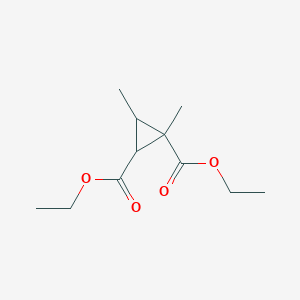
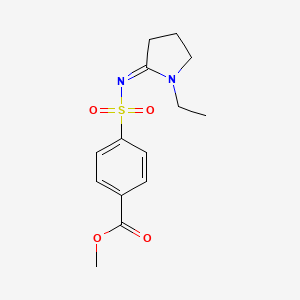
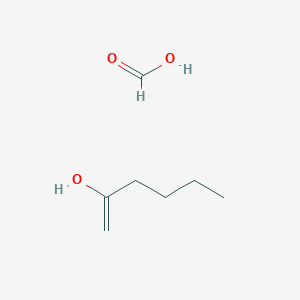
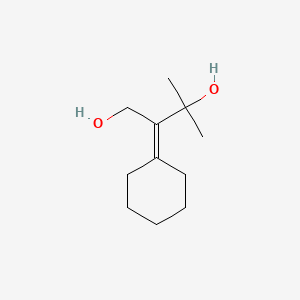
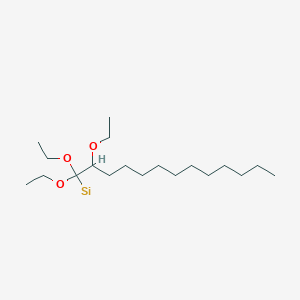
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

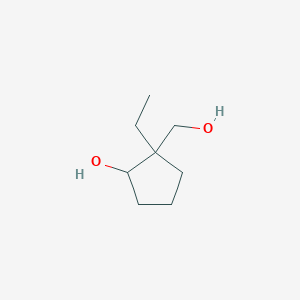
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

